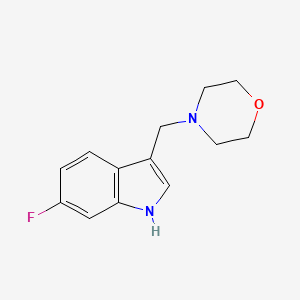

4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine

CAS No.:

Cat. No.: VC13562291

Molecular Formula: C13H15FN2O

Molecular Weight: 234.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15FN2O |

|---|---|

| Molecular Weight | 234.27 g/mol |

| IUPAC Name | 4-[(6-fluoro-1H-indol-3-yl)methyl]morpholine |

| Standard InChI | InChI=1S/C13H15FN2O/c14-11-1-2-12-10(8-15-13(12)7-11)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2 |

| Standard InChI Key | AFZLZLNNAKRQDA-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC2=CNC3=C2C=CC(=C3)F |

| Canonical SMILES | C1COCCN1CC2=CNC3=C2C=CC(=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₃H₁₅FN₂O; molecular weight: 234.27 g/mol) combines two heterocyclic systems: a six-membered morpholine ring and a five-membered 6-fluoroindole moiety. The fluorine atom at the indole’s 6-position enhances electron-withdrawing effects, influencing π-π stacking interactions and metabolic stability . The methylene linker (-CH₂-) provides conformational flexibility, enabling optimal binding to biological targets like dopamine receptors .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅FN₂O |

| Molecular Weight | 234.27 g/mol |

| CAS Number | 1356229-1 |

| LogP (Predicted) | 2.8–3.2 |

| Hydrogen Bond Donors | 1 (indole NH) |

| Hydrogen Bond Acceptors | 3 (morpholine O, indole N, F) |

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine typically follows a multi-step sequence:

-

Indole Core Preparation: 6-Fluoroindole is synthesized via Fischer indole synthesis, employing 4-fluorophenylhydrazine and a ketone precursor under acidic conditions.

-

Morpholine Incorporation: The indole’s 3-position is functionalized with a methylene group using Mannich reaction conditions, followed by coupling with morpholine via nucleophilic substitution .

-

Purification: Final purification employs column chromatography (e.g., 5–30% ethyl acetate/hexanes) to isolate the product in >90% purity .

Structure-Activity Relationship (SAR) Studies

Modifications to the indole and morpholine moieties reveal critical insights:

-

Fluorine Position: Moving fluorine from the 6- to 5-position (as in 4-((5-fluoro-1H-indol-3-yl)methyl)morpholine) reduces D4R binding affinity by ~10-fold, underscoring the 6-fluoro group’s role in target engagement .

-

Morpholine Substituents: Replacing morpholine with piperazine decreases selectivity for D4R over D2/D3 receptors, highlighting morpholine’s importance in receptor specificity .

Table 2: Impact of Substituents on D4R Antagonism (Ki Values)

| Compound Modification | Ki (nM) |

|---|---|

| 6-Fluoroindole-morpholine | 5.2 |

| 5-Fluoroindole-morpholine | 52.1 |

| Morpholine → Piperazine | 310.0 |

| 6-Chloroindole-morpholine | 2.2 |

Biological Activities and Pharmacological Applications

Dopamine D4 Receptor Antagonism

4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine exhibits potent D4R antagonism (Ki = 5.2 nM), with >100-fold selectivity over D2/D3 receptors . This selectivity arises from hydrophobic interactions between the morpholine ring and D4R’s extracellular loop 2, as demonstrated in molecular docking studies. In rodent models, the compound attenuates L-DOPA-induced dyskinesia without affecting antiparkinsonian efficacy, positioning it as a promising adjuvant therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume